methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentanone derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]furan-2-carboxylate: Similar structure but with an oxygen atom replacing the sulfur atom in the thiophene ring.
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylate: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiophene ring.
Uniqueness
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications where sulfur-containing heterocycles are preferred.
Properties
Molecular Formula |
C9H8O3S |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H8O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4H,2-3H2,1H3 |
InChI Key |
JYTUGUHSCSIZLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCC2=O |
Origin of Product |
United States |
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